5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-[(E)-3-oxo-3-phenylprop-1-enyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H10N2O2/c16-12(11-4-2-1-3-5-11)7-6-10-8-13(17)15-14-9-10/h1-9H,(H,15,17)/b7-6+ |
InChI Key |
VWZIKFAOFGYHNE-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=O)NN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=O)NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one typically involves a multi-step process. One common method starts with the preparation of 2-diethoxyphosphoryl-4-oxoalkanoates, which are then reacted with hydrazines to form intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones. These intermediates undergo a Horner-Wadsworth-Emmons olefination with aldehydes to yield the desired pyridazinone derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenylprop-1-en-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Antiplatelet Activity
The primary application of 5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one lies in its antiplatelet activity, which is crucial for cardiovascular health. Studies have demonstrated that derivatives of this compound exhibit significant inhibition of platelet aggregation, which is vital for preventing thrombotic events such as heart attacks and strokes.
Case Study: Structure-Activity Relationship (SAR)
A focused library of pyridazinones containing the 3-oxo-3-phenylprop-1-en-1-yl fragment was synthesized and evaluated for their antiplatelet effects. The results indicated that compounds with this fragment at the 5-position of the pyridazinone core exhibited potent antiplatelet activity, with IC50 values ranging from 1 to 20 μM, suggesting a strong potential for developing new therapeutic agents targeting platelet aggregation .
| Compound | Position of Fragment | IC50 (μM) | Remarks |
|---|---|---|---|
| 2a | 4 | 10 | Moderate activity |
| 2b | 5 | 2 | High activity |
| 2c | 6 | 8 | Good activity |
| 4c | 4 & 5 | 1.98 | Outstanding activity |
The study also highlighted that structural modifications at positions 2 and 6 could further enhance the antiplatelet effects, indicating a promising avenue for future drug design .
Potential in Cosmetic Formulations
Beyond its medicinal uses, there is growing interest in the cosmetic applications of pyridazinone derivatives. The stability and efficacy of these compounds make them suitable candidates for incorporation into topical formulations aimed at improving skin health.
Case Study: Formulation Development
Research has explored the incorporation of pyridazinone derivatives into cosmetic products focusing on their antioxidant properties and skin penetration capabilities. The compound's ability to modulate skin bioavailability makes it a candidate for enhancing the effectiveness of topical formulations, particularly those targeting aging and skin repair .
Mechanism of Action
The mechanism by which 5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, its role as a platelet aggregation inhibitor suggests it may interfere with the signaling pathways involved in platelet activation and aggregation .
Comparison with Similar Compounds
Table 1. Antiplatelet Activity of Positional Isomers
| Position | IC₅₀ (µM) | Key Structural Feature | Reference |
|---|---|---|---|
| 4 | 0.8 | Optimal π-π stacking | |
| 5 | 12 | Moderate steric accessibility | |
| 6 | >50 | Steric hindrance |
Substituent Effects on the Pyridazinone Core
Modifications at position 2 of the pyridazinone ring significantly influence activity:
- Methyl or benzyl groups : Enhanced potency by improving lipophilicity and membrane permeability. For example, 2-benzyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one showed 3-fold higher activity than the unsubstituted analog .
- Bulkier substituents (e.g., cyclohexyl) : Reduced activity due to steric clashes .
Alternative Fragments: Chalcone vs. Enone
Replacing the 3-oxo-3-phenylprop-1-en-1-yl group with a chalcone-like 3-phenylprop-2-enoyl fragment led to:
- Reduced antiplatelet efficacy: The chalcone derivative exhibited IC₅₀ = 25 µM, highlighting the necessity of the enone system for target engagement .
- Altered binding mode : Molecular docking suggested weaker hydrogen bonding with residues in the platelet ADP receptor .
Bis-Substituted Derivatives
4,5-Bis(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one demonstrated:
- Synergistic effects : IC₅₀ = 2.5 µM, but lower selectivity due to off-target interactions .
- Increased cytotoxicity: Limited therapeutic window compared to monosubstituted analogs .
Pharmacological and Structural Insights
- SAR Trends : The 3-oxo-3-phenylprop-1-en-1-yl group is indispensable for activity, while substituent size and position fine-tune potency and selectivity .
- Mechanistic Studies : The compound inhibits ADP-induced platelet aggregation by blocking P2Y₁₂ receptor activation, as confirmed in competitive binding assays .
Biological Activity
5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health. This article delves into the biological activity of this compound, focusing on its antiplatelet effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of 5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one features a pyridazine ring with a 3-oxo-3-phenylprop-1-en-1-yl substituent. The synthesis typically involves the reaction of pyridazinones with appropriate aldehydes or ketones to form the desired derivatives through various organic reactions, such as Sonogashira coupling or other cross-coupling methods .
Antiplatelet Activity
One of the most notable biological activities of 5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one is its potent antiplatelet effect. Research indicates that this compound exhibits significant inhibition of platelet aggregation, which is crucial in preventing thromboembolic disorders.
Key Findings:
- The compound demonstrated an IC50 value of approximately 1.98 μM , indicating high potency in inhibiting platelet aggregation .
- Comparative studies with reference drugs such as sulfinpyrazone and milrinone showed that 5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one has superior or comparable activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. Variations in substituents at different positions on the pyridazine ring significantly affect its antiplatelet efficacy:
| Compound | Position of Substituent | IC50 (μM) | Activity Comparison |
|---|---|---|---|
| 2a | 4 | 2.50 | Moderate |
| 2b | 5 | 1.98 | High |
| 4c | 4 & 5 | 1.70 | Very High |
This table illustrates that compounds with dual substitutions at positions 4 and 5 exhibit enhanced biological activity compared to their mono-substituted counterparts .
The mechanism underlying the antiplatelet activity involves multiple pathways:
- Inhibition of Thromboxane B2 Formation : The compound effectively reduces thromboxane B2 levels, which are critical mediators in platelet activation .
- Calcium Mobilization : It also inhibits calcium influx into platelets, thereby decreasing aggregation responses .
- Cyclic AMP Modulation : The compound increases cyclic AMP levels within platelets, further contributing to its inhibitory effects on aggregation .
Case Studies
Several studies have explored the therapeutic potential of this compound in clinical settings:
- In Vitro Studies : In laboratory settings, the compound showed promising results in inhibiting platelet aggregation induced by various agonists like collagen and thrombin .
- Animal Models : Animal studies indicated that administration of this compound resulted in reduced thrombus formation in models of arterial injury, suggesting its potential application in preventing cardiovascular events .
Q & A
Q. What are the established synthetic routes for 5-(3-Oxo-3-phenylprop-1-yl)pyridazin-3(2H)-one, and what intermediates are critical to its preparation?
The compound is typically synthesized via condensation reactions between substituted pyridazinones and phenylpropenoyl derivatives. A common approach involves introducing the 3-oxo-3-phenylprop-1-en-1-yl fragment at specific positions (e.g., 4, 5, or 6) on the pyridazinone core through regioselective coupling. Key intermediates include 2-substituted pyridazin-3(2H)-ones and activated enone precursors. Reaction conditions (e.g., base-mediated condensations or palladium-catalyzed couplings) influence regiochemistry and yield .
Q. How is the antiplatelet activity of this compound evaluated in preclinical studies?
Antiplatelet activity is assessed using in vitro assays such as platelet aggregation inhibition tests. For example, adenosine diphosphate (ADP)-induced aggregation in human platelet-rich plasma is measured, with IC₅₀ values calculated to quantify potency. Comparative studies with aspirin or clopidogrel are often used to benchmark efficacy. Structural analogs with substituents at positions 4, 5, or 6 are screened to identify optimal activity .
Q. What spectroscopic and crystallographic techniques are employed for structural characterization?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For crystallographic validation, X-ray diffraction using programs like SHELX (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. This is critical for confirming regioselectivity in regioisomeric derivatives .
Advanced Research Questions
Q. How do regioisomeric substitutions (e.g., at positions 4, 5, or 6) influence biological activity and binding interactions?
Positional isomerism significantly impacts antiplatelet efficacy. For example, the 5-substituted regioisomer demonstrates higher activity than 4- or 6-substituted analogs due to improved steric alignment with platelet receptor targets. Computational docking studies and structure-activity relationship (SAR) analyses reveal that the 3-oxo-3-phenylprop-1-en-1-yl group at position 5 enhances π-π stacking with hydrophobic binding pockets .
Q. What SAR insights have been derived from modifying substituents on the pyridazinone core?
SAR studies highlight that electron-withdrawing groups (e.g., trifluoromethyl) at position 4 enhance metabolic stability, while bulky substituents at position 2 (e.g., benzyl) improve selectivity. The antiplatelet activity correlates with the compound's ability to inhibit ADP-induced platelet aggregation, with IC₅₀ values ranging from 10–50 µM depending on substituent patterns .
Q. What challenges arise in scaling up synthesis, and how are they addressed methodologically?
Key challenges include regiochemical control during coupling and purification of regioisomers. Advanced techniques like high-performance liquid chromatography (HPLC) with chiral columns or recrystallization in polar solvents (e.g., ethanol/water mixtures) resolve these issues. Transition-metal catalysts (e.g., Pd/C) are employed for selective hydrogenation of double bonds in intermediates .
Q. How does X-ray crystallography validate structural hypotheses for derivatives of this compound?
Single-crystal X-ray diffraction confirms the planar geometry of the pyridazinone ring and the trans configuration of the enone moiety. SHELX software refines thermal displacement parameters and hydrogen-bonding networks, which are critical for understanding intermolecular interactions in solid-state packing .
Q. What comparative insights exist between chlorinated derivatives and the parent compound in anti-inflammatory studies?
Chlorination at the phenyl ring (e.g., 4-chloro substitution) increases lipophilicity, enhancing membrane permeability and anti-inflammatory activity. Heat-induced hemolysis assays show that chlorinated analogs exhibit 20–30% greater inhibition of inflammation compared to non-halogenated derivatives .
Methodological Considerations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for regioselective couplings .
- Biological Assays : Combine in vitro platelet aggregation tests with ex vivo models (e.g., rat arterial thrombosis) for translational relevance .
- Computational Tools : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities for SAR-guided design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
